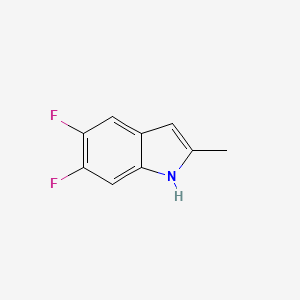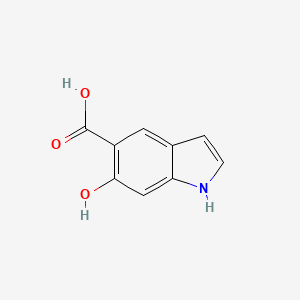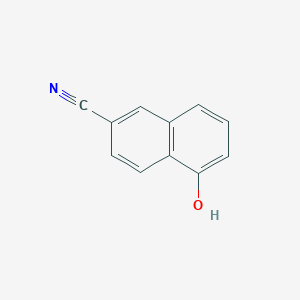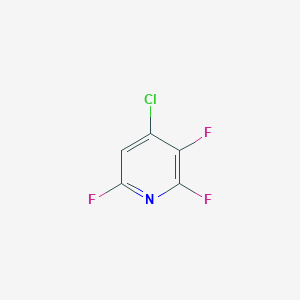
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is an organophosphorus compound that belongs to the class of oxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of the methoxy and oxo groups on the phosphorus atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol typically involves the cyclization of appropriate phosphite precursors. One common method is the reaction of a phosphite with an aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific phosphite and carbonyl compound used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or other oxidized phosphorus species.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while substitution reactions can produce a variety of substituted oxaphospholanes .
Applications De Recherche Scientifique
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Mécanisme D'action
The mechanism by which (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: This compound has a similar structure but with a six-membered ring.
2-Methoxy-2-oxo-1,2-oxaphospholan-3-ol: This compound differs by having a hydroxyl group instead of a methanol group.
Uniqueness
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H11O4P |
|---|---|
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol |
InChI |
InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3 |
Clé InChI |
FJVYUBMJBLHJEG-UHFFFAOYSA-N |
SMILES canonique |
COP1(=O)CC(CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)


![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)

![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)




